5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile
Description
5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile is a pyrazole derivative characterized by a benzyl group at the N1 position, a methyl group at C3, and a cyano substituent at C2. Its synthesis typically involves multicomponent reactions, such as the condensation of hydrazine derivatives with carbonyl compounds. For instance, yields of 71% and 34% have been reported using optimized protocols involving acetic anhydride or one-pot reactions .
Properties
IUPAC Name |
5-amino-1-benzyl-3-methylpyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-9-11(7-13)12(14)16(15-9)8-10-5-3-2-4-6-10/h2-6H,8,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSJXCYPQWLVQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)N)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems, such as heterogeneous catalysts, can enhance the efficiency of the synthesis process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The carbonitrile group can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as halides or amines in the presence of suitable catalysts.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: It has been explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It is used in the synthesis of dyes, agrochemicals, and functional materials.
Mechanism of Action
The mechanism of action of 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Observations :
- N1 Substitution : Benzyl and aryl groups (e.g., 4-chlorophenyl) enhance π-π stacking interactions in biological targets compared to alkyl groups (e.g., ethyl) .
- C3 Substitution: Methyl or cyanomethyl groups modulate electronic effects; cyanomethyl derivatives exhibit higher reactivity in nucleophilic acylations .
- Synthetic Yields : Derivatives with simple substituents (e.g., ethyl) are synthesized in higher yields (62–71%) compared to complex bicyclic systems (34–40%) .
Reactivity and Functionalization
- Chloroacetyl Reactions: 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile reacts with chloroacetyl chloride to form 1-(chloroacetyl) derivatives (e.g., 3d, 61.76% yield) . Similar reactivity is observed in phenyl-substituted analogs (e.g., 3b, 62.71% yield) .
- Thiol Coupling: Derivatives like 5-amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile (53.84% yield) demonstrate utility in constructing heterocyclic hybrids .
Pharmacological Potential
Biological Activity
5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound belonging to the pyrazole family, characterized by its unique structure that includes an amino group, a benzyl group, a methyl group, and a carbonitrile group. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
- Molecular Formula : C12H12N4
- CAS Number : 168465-06-3
- Chemical Structure : Contains a five-membered ring with two adjacent nitrogen atoms.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds .
- Use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance:
- In vitro cytotoxicity assays against various human cancer cell lines have shown promising results, suggesting that modifications to the pyrazole structure can enhance its efficacy against cancer cells .
Antimicrobial Properties
Research has demonstrated the antimicrobial potential of this compound:
- A study evaluated its antifungal activity against Candida species using disk diffusion tests and microdilution methods to determine minimum inhibitory concentrations (MICs). The results indicated that certain derivatives possess strong antifungal properties, highlighting their potential as therapeutic agents .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory effects:
- Preliminary investigations suggest that it may inhibit specific inflammatory pathways, although detailed mechanisms are still being elucidated in ongoing research .
The biological activity of this compound is believed to involve interactions with various molecular targets:
- Inhibition of Enzymes : It may act as an inhibitor for certain enzymes involved in inflammatory responses and cancer progression.
- Cell Signaling Pathways : The compound potentially modulates key signaling pathways that regulate cell proliferation and apoptosis.
Comparative Analysis with Related Compounds
A comparative analysis with similar compounds reveals that the presence of the benzyl group in this compound enhances its lipophilicity and biological interactions compared to other pyrazole derivatives. The table below summarizes key differences:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Benzyl group enhances interactions | Anticancer, Antimicrobial |
| 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile | Lacks benzyl group; less lipophilic | Moderate activity |
| 3-Amino-5-methyl-1H-pyrazole | Different substitution pattern | Limited activity |
Case Studies
Several case studies have documented the biological effects of this compound:
- Anticancer Study : A series of derivatives were tested against multiple cancer cell lines, showing IC50 values ranging from low micromolar to submicromolar concentrations, indicating strong anticancer activity .
- Antifungal Evaluation : The disk diffusion method revealed that certain derivatives had zones of inhibition comparable to standard antifungal agents, suggesting their viability as alternative treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
